Duartin, dimethyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

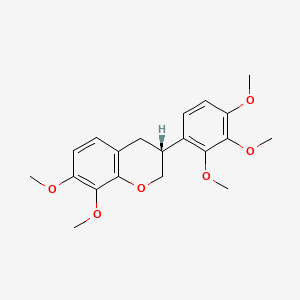

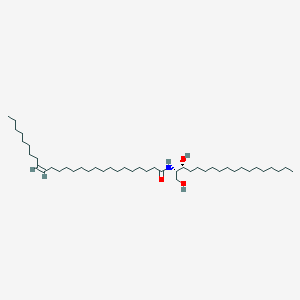

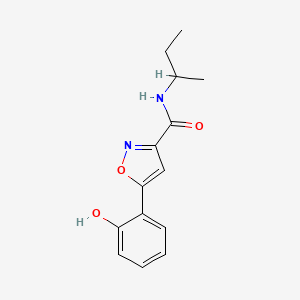

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran is an ether and a member of flavonoids.

Applications De Recherche Scientifique

Alternative Fuel in Compression Ignition Engines

Dimethyl ether (DME) has emerged as an attractive alternative to conventional diesel fuel for compression ignition engines. Its use is associated with low emissions of NOx, HC, and CO, and especially low particulate matter emissions due to its molecular structure. DME also exhibits superior atomization and vaporization characteristics compared to conventional diesel. High exhaust gas recirculation rates can be used in DME engines to further reduce NOx emissions without increasing soot, since DME combustion is essentially soot-free. However, the application of DME in diesel vehicles requires further research to enhance its calorific value, engine durability, and to develop methods for reducing NOx emissions (Park & Lee, 2014).

Direct Dimethyl Ether Fuel Cells

Dimethyl ether is also being explored for its application in fuel cells. It combines high energy density with easy handling and low toxicity. The absence of carbon-carbon bonds allows for its efficient electro-oxidation, making it particularly interesting for use in high temperature polymer electrolyte membrane fuel cells. However, durability studies indicate severe performance deterioration over time, highlighting the need for further research in this area (Vassiliev et al., 2019).

Catalyst Development for DME Synthesis

The catalytic synthesis of DME via dehydration of methanol is a significant area of research. Alumina-based catalysts, for instance, have shown promising results. Studies indicate high methanol conversion rates and dimethyl ether selectivity at certain temperatures, contributing to the development of more efficient methods for DME production (Tokay et al., 2012).

Pharmaceutical Applications

DME has been used in the formation of particulate materials, leveraging its effective solvent properties for a range of polar compounds, including pharmaceuticals. Its application in processes like the formation of fine, dry, solvent-free powders demonstrates its versatility beyond fuel applications (Calderone & Tallon, 2008).

Safety Evaluation as an Extraction Solvent

DME has been evaluated for safety as an extraction solvent in food processing, particularly in defatted animal protein products and gelatin. The safety evaluations consider changes in residual limits and exposure margins, indicating its potential for use in food-related applications (Flavourings, 2015).

Propriétés

Nom du produit |

Duartin, dimethyl ether |

|---|---|

Formule moléculaire |

C20H24O6 |

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C20H24O6/c1-21-15-8-6-12-10-13(11-26-17(12)19(15)24-4)14-7-9-16(22-2)20(25-5)18(14)23-3/h6-9,13H,10-11H2,1-5H3/t13-/m0/s1 |

Clé InChI |

AXXBADPZGFAAHF-ZDUSSCGKSA-N |

SMILES isomérique |

COC1=C(C2=C(C[C@@H](CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |

SMILES |

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |

SMILES canonique |

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)

![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)

![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)

![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)

![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)